molecular formula C15H14O2 B1297916 2-Methoxy-4'-methylbenzophenone CAS No. 28137-36-2

2-Methoxy-4'-methylbenzophenone

Cat. No.: B1297916
CAS No.: 28137-36-2
M. Wt: 226.27 g/mol
InChI Key: IANDXFCUVROAOX-UHFFFAOYSA-N
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Description

2-Methoxy-4’-methylbenzophenone: is an organic compound belonging to the benzophenone family. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzophenone core. This compound is used in various applications, including as a UV filter in sunscreens and as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

2-Methoxy-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with enzymes and proteins involved in the skin’s response to UV radiation. For instance, it can inhibit the activity of enzymes that generate reactive oxygen species (ROS), thereby reducing oxidative stress in skin cells. Additionally, 2-Methoxy-4’-methylbenzophenone has been shown to bind to certain proteins, altering their conformation and activity .

Cellular Effects

The effects of 2-Methoxy-4’-methylbenzophenone on various cell types and cellular processes are profound. In skin cells, it helps protect against UV-induced damage by absorbing UV radiation and preventing DNA damage. It also influences cell signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-Methoxy-4’-methylbenzophenone can modulate gene expression related to stress response and repair mechanisms .

Molecular Mechanism

At the molecular level, 2-Methoxy-4’-methylbenzophenone exerts its effects through several mechanisms. It binds to DNA and proteins, forming complexes that can inhibit or activate various biochemical pathways. For example, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, 2-Methoxy-4’-methylbenzophenone can alter gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4’-methylbenzophenone have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 2-Methoxy-4’-methylbenzophenone can have lasting effects on cellular function, including sustained protection against UV-induced damage and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4’-methylbenzophenone vary with different dosages in animal models. At low doses, it provides effective protection against UV radiation without significant adverse effects. At high doses, it can cause toxicity and adverse effects, such as skin irritation and allergic reactions. Studies have shown that there is a threshold dose above which the compound’s protective effects are outweighed by its toxic effects .

Metabolic Pathways

2-Methoxy-4’-methylbenzophenone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its efficacy and toxicity, as different metabolites may have different biological activities .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4’-methylbenzophenone is transported and distributed by various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the cytoplasm. The compound can also accumulate in certain tissues, such as the skin, where it exerts its protective effects against UV radiation. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-Methoxy-4’-methylbenzophenone is crucial for its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, and cell membrane. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. The process can be summarized as follows:

    Starting Materials: 2-Methoxybenzoyl chloride and toluene.

    Catalyst: Aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is carried out at temperatures ranging from 0°C to 20°C.

    Procedure: The 2-Methoxybenzoyl chloride is added to a solution of toluene and aluminum chloride. The mixture is stirred and maintained at the specified temperature range.

Industrial Production Methods

Industrial production of 2-Methoxy-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

    Continuous Stirring: Ensuring thorough mixing and reaction completion.

    Purification: Employing distillation and crystallization techniques to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 2-Methoxy-4’-methylbenzoic acid.

    Reduction: Formation of 2-Methoxy-4’-methylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of 2-Methoxy-4’-methylbenzophenone.

Scientific Research Applications

2-Methoxy-4’-methylbenzophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-methylbenzophenone involves its ability to absorb UV radiation, thereby protecting materials or skin from UV damage. The methoxy and methyl groups enhance its UV-absorbing properties. The compound interacts with UV light, converting it into less harmful energy forms, thus preventing photodegradation or skin damage.

Comparison with Similar Compounds

2-Methoxy-4’-methylbenzophenone can be compared with other benzophenone derivatives:

    2-Hydroxy-4-methoxybenzophenone (Oxybenzone): Commonly used in sunscreens for its UV-filtering properties.

    2,2’-Dihydroxy-4-methoxybenzophenone: Known for its enhanced UV absorption.

    4-Hydroxybenzophenone: Utilized in various industrial applications.

Uniqueness: : The presence of both methoxy and methyl groups in 2-Methoxy-4’-methylbenzophenone provides a unique combination of UV absorption and chemical reactivity, making it suitable for specialized applications .

Properties

IUPAC Name

(2-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANDXFCUVROAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346744
Record name 2-METHOXY-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28137-36-2
Record name 2-METHOXY-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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